molecular formula C8H12ClN3O2 B13142642 3,5-Dimethoxypicolinimidamide hydrochloride

3,5-Dimethoxypicolinimidamide hydrochloride

Cat. No.: B13142642
M. Wt: 217.65 g/mol
InChI Key: XPMSRBSWYZMHPT-UHFFFAOYSA-N
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Description

3,5-Dimethoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C8H12ClN3. Its standard purity is 97% . This compound belongs to the class of imidazoles, which are important heterocyclic structures found in various functional molecules. Imidazoles have diverse applications, ranging from pharmaceuticals and agrochemicals to materials science and catalysis .

Preparation Methods

Synthetic Routes:: One method for synthesizing 3,5-Dimethoxypicolinimidamide hydrochloride involves cyclization of amido-nitriles. Researchers have reported a protocol where amido-nitriles react to form disubstituted imidazoles. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The resulting 2,4-disubstituted NH-imidazoles exhibit varying yields depending on the coupling partners .

Chemical Reactions Analysis

3,5-Dimethoxypicolinimidamide hydrochloride can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions may include derivatives with modified substituents on the imidazole ring.

Scientific Research Applications

Chemistry::

  • As a building block: Researchers use 3,5-Dimethoxypicolinimidamide hydrochloride as a precursor in the synthesis of more complex molecules.
  • Coordination chemistry: It can serve as a ligand in coordination complexes.
Biology and Medicine::
  • Biological studies: Researchers investigate its interactions with enzymes, receptors, or other biological targets.
  • Medicinal chemistry: It may be explored for potential drug development due to its structural features.
Industry::
  • Materials science: Its derivatives could find applications in functional materials, such as sensors or catalysts.

Mechanism of Action

The specific mechanism by which 3,5-Dimethoxypicolinimidamide hydrochloride exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While detailed comparisons with similar compounds are not provided here, it’s essential to explore related imidazoles and highlight the uniqueness of 3,5-Dimethoxypicolinimidamide hydrochloride.

Remember that this compound’s applications and properties may continue to evolve as scientific research progresses

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

3,5-dimethoxypyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C8H11N3O2.ClH/c1-12-5-3-6(13-2)7(8(9)10)11-4-5;/h3-4H,1-2H3,(H3,9,10);1H

InChI Key

XPMSRBSWYZMHPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C(=N)N)OC.Cl

Origin of Product

United States

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